6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, has been reported. These compounds were synthesized based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives were reported as a new class of ATR inhibitors .Scientific Research Applications
Chemical Synthesis Methodologies
Regio- and Chemoselective Reductions : The compound's derivatives have been synthesized through regio- and chemoselective reductions, illustrating its versatility as a precursor in organic synthesis. For example, magnesium ion-assisted reductions of related diones with sodium borohydride yield highly regioselective hydroxy lactams, demonstrating the compound's utility in synthesizing complex heterocycles (Goto, Konno, Saito, & Sato, 1989).
Novel Synthesis Routes : Research has also highlighted new synthesis pathways to create pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems, indicating the compound's role in generating new heterocyclic frameworks (Soliman & Kappe, 1982).
Material Science Applications
Electronic and Photovoltaic Materials : Derivatives of "6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione" have been explored for their applications in electronic materials and photovoltaics. For instance, conjugated polyelectrolytes incorporating the compound have shown promise as electron transport layers in polymer solar cells, enhancing device efficiency and performance (Hu et al., 2015).
Optoelectronic Properties : Symmetrically substituted derivatives synthesized under mild conditions have been studied for their photophysical properties, including absorption and emission characteristics. These derivatives are potential candidates for novel organic optoelectronic materials and biological systems due to their water solubility and photostability (Zhang et al., 2014).
properties
IUPAC Name |
6-hydroxypyrrolo[3,4-b]pyridine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)7(11)9(6)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLIICWPGQIRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546847 | |
Record name | 6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23439-87-4 | |
Record name | 6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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